2-Formyl-3-methoxybenzamide
Description
2-Formyl-3-methoxybenzamide is a benzamide derivative characterized by a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-formyl-3-methoxybenzamide |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-3-6(9(10)12)7(8)5-11/h2-5H,1H3,(H2,10,12) |
InChI Key |
HJXMOAKFWOVKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-methoxybenzamide typically involves the formylation of 3-methoxybenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at temperatures around 0-10°C, to yield the desired formylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Carboxy-3-methoxybenzamide.
Reduction: 2-Hydroxymethyl-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide derivative with a 3-methyl group and a bulky N-(2-hydroxy-1,1-dimethylethyl) substituent.
- Key Features :
- Comparison :
- Unlike this compound, this compound lacks a reactive formyl group, limiting its utility in nucleophilic addition reactions.
- The methoxy group in this compound may improve solubility in polar solvents compared to the methyl group in this analog.
2.2. 4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Structure : A benzaldehyde derivative with bulky benzyloxy and phenethoxy substituents at the 3- and 4-positions.
- Key Features :
- Comparison: this compound’s methoxy group is less sterically hindered than the phenethoxy group in this compound, facilitating faster reaction kinetics in substitution or coupling reactions.
2.3. N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
- Structure : Benzohydrazides fused with a benzimidazole ring and substituted benzylidene groups.
- The benzimidazole moiety enhances planar rigidity, which is absent in this compound.
- Comparison :
- The hydrazide functionality in these derivatives offers distinct coordination chemistry compared to the amide group in this compound.
- Both compounds highlight the versatility of formyl-containing precursors in generating diverse heterocyclic systems.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Strategies : The condensation of formyl-containing precursors with amines or hydrazines (e.g., and ) could be adapted for this compound synthesis.
- Reactivity : The formyl group in this compound is expected to exhibit higher electrophilicity than methyl or ether-substituted analogs, favoring nucleophilic additions.
- Applications: Potential uses include serving as a ligand in coordination chemistry (due to the formyl and methoxy groups) or as an intermediate in pharmaceutical synthesis.
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